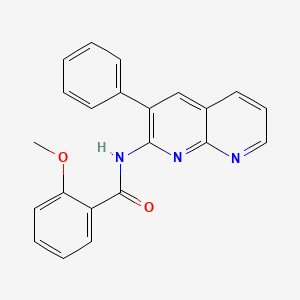

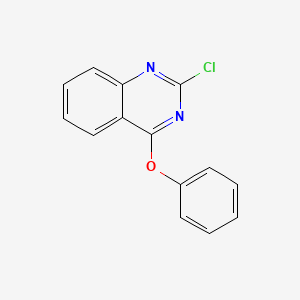

2-Chloro-4-phenoxyquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

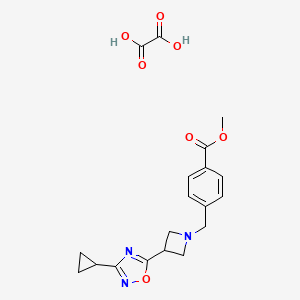

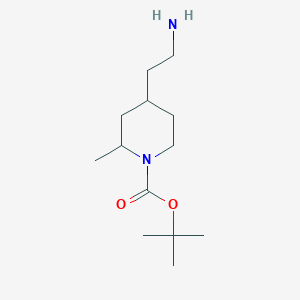

2-Chloro-4-phenoxyquinazoline is a chemical compound with the CAS Number: 858027-20-0 . It has a molecular weight of 256.69 .

Synthesis Analysis

An efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives has been reported . The synthesis involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-phenoxyquinazoline consists of a quinazoline core with a chlorine atom at the 2-position and a phenoxy group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-phenoxyquinazoline include a molecular weight of 256.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity

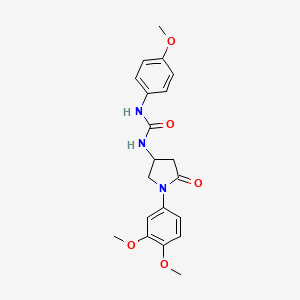

Quinazolines and quinazolinones have demonstrated significant antibacterial properties. Researchers have investigated various derivatives, including 2-Chloro-4-phenoxyquinazoline, for their ability to combat drug-resistant bacterial strains. These compounds may serve as potential novel antibiotics to address the growing challenge of antibiotic resistance .

Anti-Inflammatory Effects

The anti-inflammatory potential of quinazolinones, including 2-Chloro-4-phenoxyquinazoline, has been explored. These compounds exhibit inhibitory effects on inflammatory pathways, making them relevant candidates for managing inflammatory conditions .

Anticancer Properties

Quinazoline derivatives have shown promise in cancer therapy. Erlotinib and gefitinib, both derived from quinazolines, are used to treat lung and pancreatic cancers. While specific studies on 2-Chloro-4-phenoxyquinazoline are limited, its structural similarity suggests potential anticancer activity .

Anticonvulsant Activity

Quinazolines have been investigated for their anticonvulsant effects. Although more research is needed, 2-Chloro-4-phenoxyquinazoline could be a valuable scaffold for developing antiepileptic drugs .

Antifungal Potential

Quinazoline derivatives have displayed antifungal activity. Researchers have explored their efficacy against fungal pathogens, and 2-Chloro-4-phenoxyquinazoline may contribute to this field .

Structure-Activity Relationships (SAR)

Understanding the SAR of quinazolinone derivatives is crucial for drug design. Researchers have investigated the relationship between chemical structure and biological activity. By studying the SAR of 2-Chloro-4-phenoxyquinazoline, medicinal chemists can optimize its pharmacological properties .

Safety and Hazards

The safety data sheet for 2-Chloro-4-phenoxyquinazoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

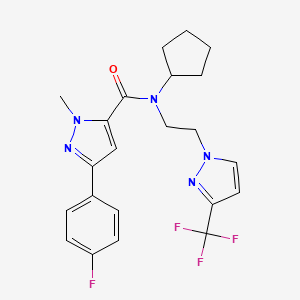

The primary targets of 2-Chloro-4-phenoxyquinazoline are cancer cells. This compound has been synthesized and tested for its anticancer activity against various cancer cell lines . The compound interacts with DNA, EGFR, and VEGFR-2 receptors, which play crucial roles in cell proliferation and survival .

Mode of Action

2-Chloro-4-phenoxyquinazoline interacts with its targets through DNA binding. It has been found to interact with the calf thymus DNA by intercalation and groove binding . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

The disruption of these processes can lead to the inhibition of cancer cell proliferation .

Result of Action

The molecular and cellular effects of 2-Chloro-4-phenoxyquinazoline’s action primarily involve the inhibition of cancer cell proliferation. By interacting with DNA and certain receptors, the compound disrupts normal cellular processes, leading to the death of cancer cells .

Propiedades

IUPAC Name |

2-chloro-4-phenoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXHUNCROLIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)